1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
51488-83-6 |
|---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
STUVSAWOZQKWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 5-Bromo-2-Methoxyphenol with Chloroacetyl Chloride
The most straightforward route involves the direct acylation of 5-bromo-2-methoxyphenol using chloroacetyl chloride. This method employs a base such as pyridine to neutralize hydrochloric acid generated during the reaction, ensuring efficient conversion. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride .
Key Steps :
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Precursor Synthesis : 5-Bromo-2-methoxyphenol is synthesized from o-methoxyphenol through sequential acetylation, bromination, and deacetylation . Acetylation protects the phenolic hydroxyl during bromination, preventing side reactions.
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Acylation Reaction : The purified 5-bromo-2-methoxyphenol is reacted with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C. Pyridine (1.2 equiv) is added dropwise to scavenge HCl.
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Workup : The crude product is isolated via aqueous extraction, dried over sodium sulfate, and purified by recrystallization from ethanol.
Optimization Insights :
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Temperature Control : Maintaining subambient temperatures minimizes decomposition of the acid chloride.
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Solvent Selection : Dichloromethane enhances solubility of both reactants and facilitates easy separation.
One-Pot Friedel-Crafts Acylation Using Lewis Acid Catalysts
Adapting methodologies from diphenylmethane synthesis , this approach utilizes Friedel-Crafts acylation to introduce the chloroethanone moiety. Aluminum chloride (AlCl₃) serves as the Lewis acid, activating chloroacetyl chloride for electrophilic attack on the aromatic ring.
Reaction Mechanism :
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Activation : AlCl₃ coordinates with chloroacetyl chloride, generating a reactive acylium ion.
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Electrophilic Substitution : The acylium ion attacks the para position relative to the methoxy group of 5-bromo-2-methoxyphenol, forming the ketone intermediate.
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Quenching : The reaction is quenched with ice-cold water, and the product is extracted into dichloromethane.
Advantages :
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Catalyst Efficiency : AlCl₃ is reused in subsequent steps, reducing waste .
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Yield Enhancement : One-pot conditions avoid intermediate isolation, improving overall yield (theoretical yield: 72–85%).
Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | AlCl₃ (1.25 equiv) |
| Solvent | Dichloromethane |
| Temperature | 10°C (acylation), 70°C (reduction) |
| Reaction Time | 20–24 hours |
Multi-Step Synthesis from o-Methoxyphenol Precursors
This method integrates bromination and acylation into a sequential protocol, ideal for large-scale production .
Synthetic Pathway :
-
Acetylation of o-Methoxyphenol :
-
o-Methoxyphenol is treated with acetic anhydride under sulfuric acid catalysis to form acetate-protected intermediate.
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-
Bromination :
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The acetylated derivative undergoes electrophilic bromination using bromine and iron powder in DMF at 70–80°C, introducing bromine at the 5-position.
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Deacetylation :
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Sodium bicarbonate-mediated hydrolysis removes the acetyl group, yielding 5-bromo-2-methoxyphenol.
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-
Chloroacetylation :
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The phenol is reacted with chloroacetyl chloride in pyridine/dichloromethane to furnish the target compound.
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Industrial Considerations :
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Cost Efficiency : Iron powder as a bromination catalyst lowers costs compared to noble metals .
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Solvent Recovery : Dichloromethane and DMF are recycled via distillation, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acylation | Pyridine/CH₂Cl₂ | 0–5°C | Simplicity, high purity | Low functional group tolerance |
| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 10–70°C | High yield, one-pot synthesis | Moisture-sensitive conditions |
| Multi-Step Synthesis | H₂SO₄, Fe/DMF | 70–80°C | Scalability, cost-effective | Lengthy purification steps |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-azidoethan-1-one or 1-(5-Bromo-2-methoxyphenyl)-2-thiocyanatoethan-1-one.
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethanol.
Scientific Research Applications
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one has several notable applications:
1. Pharmaceutical Development:
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can enhance therapeutic efficacy.
- Case studies have demonstrated its potential in developing drugs for conditions such as diabetes and cancer by acting on specific molecular targets.
2. Biological Activity:
- Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action at the molecular level, assessing how it interacts with enzymes or receptors to induce biochemical changes.
- For example, interaction studies have shown that it may inhibit specific enzymes involved in disease pathways, making it a candidate for further therapeutic exploration.
3. Material Science:
- The compound is also utilized in developing new materials, particularly specialty polymers and resins. These materials are essential in creating durable products for industries such as automotive and construction.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Modifications in the Aromatic Ring
Substituent Positional Isomers
- 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS 3114-09-8): Bromine at the 3-position and methoxy at the 4-position. Molecular Formula: C₉H₈BrClO₂; Molecular Weight: 263.52 g/mol.
Functional Group Variations
- 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS 100959-21-5): Hydroxyl group replaces the methoxy group. Increased acidity (pKa ~10 for phenolic OH vs. ~-1 for methoxy) enhances solubility in polar solvents and alters hydrogen-bonding capacity. Synthesis: Friedel-Crafts acylation of 4-bromophenol with chloroacetyl chloride (66% yield; m.p. 73–74°C) .
Heterocyclic Analogs
- 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS 62715-35-9) :
- 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS 123418-66-6) :
Modifications in the Ketone Side Chain
- 1-(5-Bromo-2-methoxyphenyl)-4-chloro-1-butanone: Extended 4-carbon chain with terminal chlorine. Increased steric bulk may reduce reactivity in nucleophilic substitutions compared to the shorter chloroethyl chain in the target compound .
- Molecular Formula: C₁₀H₁₁BrClO₂ .
Functional Group Additions
- Ethanone, 1-(2-amino-5-methylphenyl)-2-chloro- (CAS 61871-80-5): Amino group at the 2-position enhances basicity and enables participation in hydrogen bonding. Applications: Intermediate for dyes or bioactive molecules. Molecular Formula: C₉H₁₀ClNO .
Key Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one | C₉H₈BrClO₂ | 263.52 | N/A | Methoxy enhances lipophilicity |
| 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone | C₈H₆BrClO₂ | 249.49 | 73–74 | Phenolic OH increases solubility |
| 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one | C₉H₈BrClO₂ | 263.52 | N/A | Meta bromine alters reactivity |
| 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one | C₆H₄BrClOS | 239.52 | N/A | Thiophene enhances electron density |
Biological Activity
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one, also known by its CAS number 51488-83-6, is an organic compound with notable biological activities. Its structure includes a bromine atom and a chloroethanone moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8BrClO2
- Molecular Weight : 263.51 g/mol
- IUPAC Name : 1-(5-bromo-2-methoxyphenyl)-2-chloroethanone
Research indicates that this compound exhibits significant anti-cancer properties, particularly in inhibiting the growth of cancer cells expressing epidermal growth factor receptor (EGFR) mutations. The compound has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Study 1: EGFR Mutation-Expressing Cancer
A study highlighted the efficacy of this compound in treating non-small cell lung cancer (NSCLC) characterized by EGFR mutations. The compound demonstrated a significant reduction in tumor size in preclinical models. The research emphasized its potential as a targeted therapy for patients with resistant forms of lung cancer .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including liver and neuroblastoma cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at specific concentrations .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 5.97 | Apoptosis via caspase activation |
| SK-Hep1 | 0.26 | Cell cycle modulation |
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Friedel-Crafts Acylation : React 5-bromo-2-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ketone group .
Halogenation : Bromination or chlorination steps may follow, depending on precursor availability. For example, bromine can be introduced using N-bromosuccinimide (NBS) under radical conditions .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, bromo at C5). Aromatic protons typically appear at δ 6.5–8.0 ppm .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry. For example, similar brominated ketones exhibit C–Br bond lengths of ~1.89 Å and Cl–C–C angles of ~112° .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.96 for C₉H₇BrClO₂) .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA). The compound typically elutes at Rf ~0.4 .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity. Monitor melting point (expected range: 80–85°C) .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence regioselectivity in further functionalization?
- Methodological Answer : The methoxy group at C2 directs electrophilic substitution to the para position (C5) due to its +M effect. For example, nitration or sulfonation reactions preferentially target C5. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals .
- Experimental Validation : Compare reaction outcomes with/without methoxy protection (e.g., using TMSCl to block the group) .
Q. What mechanistic insights explain contradictions in halogenation yields reported across studies?
- Methodological Answer : Discrepancies arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while non-polar solvents (e.g., CCl₄) promote radical mechanisms .
- Catalyst Loading : Excess AlCl₃ (>1.5 eq.) may deactivate intermediates, reducing yields. Titrate catalyst and monitor via in-situ IR .
- Table : Example halogenation conditions and yields from analogous compounds:
| Halogen Source | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | CCl₄ | AIBN | 78 | |
| Cl₂ | DCM | FeCl₃ | 65 |
Q. How stable is this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Monitor via HPLC after 24h exposure to pH 2–12 buffers .
Q. What computational tools can predict its reactivity in novel reactions (e.g., cross-couplings)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters: HOMO/LUMO energies and Fukui indices .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
